5-Bromo-4-(chloromethyl)-2-methoxypyridine
Overview
Description
“5-Bromo-4-(chloromethyl)-2-methoxypyridine” is a chemical compound with the molecular formula C7H7BrClN . It is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string C1=C(C(=CN=C1N)Br)CCl
. The exact mass of the compound is 219.94029 g/mol .
Scientific Research Applications
Synthesis of Key Intermediates in Medicinal Chemistry
5-Bromo-4-(chloromethyl)-2-methoxypyridine serves as a key intermediate in the synthesis of various compounds. For instance, it's used in the manufacturing of SGLT2 inhibitors, promising for diabetes therapy. This process involves a series of reactions starting from dimethyl terephthalate, demonstrating its scalability and cost-effectiveness in industrial settings (Zhang et al., 2022).
Halogen-rich Intermediate for Synthesizing Pentasubstituted Pyridines
In medicinal chemistry research, halogen-rich intermediates like this compound are valuable. They enable the creation of pentasubstituted pyridines with desired functionalities, which are important for further chemical manipulations (Wu et al., 2022).
Creation of Novel Compounds
This compound is also used in the synthesis of various novel compounds. For example, it's a key component in synthesizing a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist (Hirokawa et al., 2000).
Development of Antiviral and Cytotoxic Agents
This compound is involved in the creation of antiviral and cytotoxic agents. For instance, its derivatives showed potential in vitro antiviral activity against herpes simplex virus (Kumar et al., 1989).
Mechanism of Action
Target of Action
It is known that similar compounds are key intermediates in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
If we consider its role as an intermediate in the synthesis of sglt2 inhibitors, we can infer that it might interact with its targets to inhibit the reabsorption of glucose in the kidney .
Biochemical Pathways
Given its potential role in the synthesis of sglt2 inhibitors, it may be involved in the glucose metabolism pathway .
Result of Action
If it is indeed involved in the synthesis of sglt2 inhibitors, its action could result in lowered blood glucose levels .
properties
IUPAC Name |
5-bromo-4-(chloromethyl)-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWUOFDMFVKGOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265711 | |
Record name | 5-Bromo-4-(chloromethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227563-00-9 | |
Record name | 5-Bromo-4-(chloromethyl)-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227563-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-(chloromethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101265711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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